Hexanoic-6,6,6-d3 acid (CAS 55320-69-9) is a stable isotope-labeled medium-chain fatty acid characterized by the selective deuteration of its terminal methyl group. With a molecular weight of 119.18 g/mol, it provides a precise +3 Da mass shift relative to unlabeled hexanoic acid . In industrial and clinical analytical laboratories, this compound is primarily procured as a premium internal standard for the absolute quantification of short-chain fatty acids (SCFAs) via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Its specific labeling pattern is engineered to withstand harsh sample preparation workflows while maintaining high isotopic purity (>99 atom % D), making it a critical reagent for metabolomics, microbiome profiling, and bioprocess quality control.
Generic substitution with unlabeled structural analogs (e.g., heptanoic acid) or fully deuterated variants (e.g., hexanoic-d11 acid) frequently compromises quantitative accuracy in mass spectrometry. Unlabeled analogs possess different extraction efficiencies, derivatization kinetics, and chromatographic retention times, meaning they fail to accurately correct for matrix-induced ion suppression [1]. Conversely, while fully deuterated hexanoic-d11 acid provides a larger mass shift, its extensive deuteration exacerbates the chromatographic isotope effect (CIE), causing it to elute significantly earlier than the endogenous target. Furthermore, the alpha-deuteriums in d11 variants are chemically labile and prone to hydrogen-deuterium exchange (HDX) during the alkaline or acidic conditions required for SCFA extraction, leading to unpredictable loss of the isotopic label and skewed quantification [2].
For accurate MS quantification, the internal standard must not overlap with the natural isotopic distribution of the target analyte. Hexanoic-6,6,6-d3 acid provides a clean +3 Da mass shift, which completely bypasses the natural 13C M+1 (~6.6%) and M+2 (~0.2%) isotopic envelope of endogenous hexanoic acid . In contrast, M+1 or M+2 labeled analogs suffer from baseline cross-talk, requiring complex mathematical corrections that increase the limit of detection (LOD).
| Evidence Dimension | Mass shift and natural isotopic interference |
| Target Compound Data | +3 Da shift (zero cross-talk with endogenous M+0) |
| Comparator Or Baseline | M+1 or M+2 labeled analogs (significant baseline interference) |
| Quantified Difference | Complete elimination of ~6.8% natural heavy-isotope background interference |
| Conditions | GC-MS or LC-MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes |
Ensures zero signal interference between the endogenous analyte and the internal standard, enabling highly precise quantification at low limits of detection.
SCFA extraction protocols frequently utilize strong alkaline conditions (e.g., 0.005 M NaOH) or acidic derivatization. Under these conditions, alpha-protons (C2) of carboxylic acids undergo rapid enolization and hydrogen-deuterium exchange (HDX), leading to label loss in alpha-deuterated analogs like hexanoic-2,2-d2 or hexanoic-d11 [1]. By restricting deuteration strictly to the terminal methyl group (C6), Hexanoic-6,6,6-d3 acid exhibits near 0% HDX, preserving its isotopic integrity throughout harsh sample processing.
| Evidence Dimension | Isotopic label stability during sample preparation |
| Target Compound Data | Near 0% label loss at the C6 terminal methyl position |
| Comparator Or Baseline | Hexanoic-d11 or Hexanoic-2,2-d2 acid (rapid alpha-proton exchange) |
| Quantified Difference | Prevention of >10-30% isotopic scrambling observed in alpha-deuterated variants |
| Conditions | Fecal or plasma SCFA extraction using 0.005 M NaOH and subsequent derivatization |
Prevents quantitative errors and irreproducibility caused by the degradation of the internal standard during routine sample preparation.
Deuterium substitution alters the hydrophobicity and boiling point of molecules, leading to the chromatographic isotope effect (CIE). Fully deuterated standards (e.g., Hexanoic-d11) exhibit a pronounced CIE, eluting significantly earlier than the unlabeled target in GC and reversed-phase LC [1]. The d3 substitution minimizes this shift, ensuring near-perfect co-elution with endogenous hexanoic acid so that both compounds experience identical matrix suppression at the moment of ionization.
| Evidence Dimension | Chromatographic retention time shift |
| Target Compound Data | Negligible retention time shift (near-perfect co-elution) |
| Comparator Or Baseline | Hexanoic-d11 acid (pronounced early elution) |
| Quantified Difference | Elimination of the macroscopic retention time gap that causes differential matrix suppression |
| Conditions | High-resolution reversed-phase LC-MS and capillary GC-MS |
Strict co-elution is mandatory for the internal standard to properly correct for matrix-induced ion suppression, ensuring accurate absolute quantification.
Hexanoic-6,6,6-d3 acid is the standard of choice for quantifying acetate, propionate, butyrate, and hexanoate in fecal extracts. Its proven stability in 0.005 M NaOH extraction buffers and compatibility with isobutyl chloroformate derivatization make it indispensable for high-throughput GC-MS microbiome studies where alpha-deuterated standards would degrade [1].
In clinical metabolomics, this compound is heavily utilized in LC-MS/MS workflows to monitor circulating short-chain fatty acids. Its exact co-elution with endogenous hexanoic acid ensures accurate correction of the severe matrix effects typically encountered in protein-precipitated plasma samples, a feat unachievable with structural analogs [2].
Bioprocessing facilities procure this standard to quantify volatile fatty acid production in microbial fermentation broths. The +3 Da mass shift provides a clean analytical channel free from natural heavy-isotope interference, ensuring batch-to-batch reproducibility and precise yield calculations in industrial biotechnology [3].
Corrosive;Acute Toxic;Irritant